1-(Prop-1-yn-1-yl)-1H-imidazole
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Overview
Description
1-(Prop-1-yn-1-yl)-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a propynyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Prop-1-yn-1-yl)-1H-imidazole can be synthesized through various methods. One common approach involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . Another method includes the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen, which affords the corresponding formamides under mild conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-1-yn-1-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.
Substitution: Reactions with phenyl isothiocyanate to form benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Molecular oxygen under visible light conditions.
Substitution: Phenyl isothiocyanate in the presence of N-(prop-2-yn-1-yl)-o-phenylenediamines.
Major Products:
Oxidation: Formamides.
Substitution: 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones.
Scientific Research Applications
1-(Prop-1-yn-1-yl)-1H-imidazole has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Prop-1-yn-1-yl)-1H-imidazole involves its interaction with molecular targets through various pathways. For instance, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways .
Comparison with Similar Compounds
1-(Trimethylsilyl)propyne: Used in the synthesis of highly substituted indenes.
N-(prop-2-yn-1-yl)-o-phenylenediamines: Used in cyclocondensation reactions to form benzimidazole derivatives.
Properties
CAS No. |
74045-50-4 |
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Molecular Formula |
C6H6N2 |
Molecular Weight |
106.13 g/mol |
IUPAC Name |
1-prop-1-ynylimidazole |
InChI |
InChI=1S/C6H6N2/c1-2-4-8-5-3-7-6-8/h3,5-6H,1H3 |
InChI Key |
PQZMMHPATJFNNP-UHFFFAOYSA-N |
Canonical SMILES |
CC#CN1C=CN=C1 |
Origin of Product |
United States |
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